2,2-Difluoro-7-oxabicyclo[4.1.0]heptane
Overview
Description
2,2-Difluoro-7-oxabicyclo[410]heptane is a bicyclic compound with the molecular formula C6H8F2O It is characterized by the presence of two fluorine atoms and an oxygen atom within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane typically involves the difluorination of 7-oxabicyclo[4.1.0]heptan-2-one. One common method includes the use of 1,1,1-trifluoro-N,N-bis(2-methoxyethyl)silanamine (Deoxofluor) as a fluorinating agent. The reaction is carried out in dichloromethane at low temperatures (0°C), followed by warming to ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The bicyclic structure can be opened under certain conditions to yield linear or other cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxygenated or reduced forms of the compound.
Scientific Research Applications
2,2-Difluoro-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but without fluorine atoms.
1,4-Epoxycyclohexane: A simpler cyclic ether with a similar oxygen-containing ring structure.
2,2-Difluoro-1,3-dioxolane: A fluorinated cyclic ether with a different ring size and structure .
Uniqueness
2,2-Difluoro-7-oxabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure combined with the presence of two fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2-difluoro-7-oxabicyclo[4.1.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-2-4-5(6)9-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDANUBQCCDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694979 | |
Record name | 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1109284-38-9 | |
Record name | 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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